molecular formula C6H10N2 B13936197 1H-Imidazole, 2-ethyl-1-methyl- CAS No. 5709-61-5

1H-Imidazole, 2-ethyl-1-methyl-

Cat. No.: B13936197
CAS No.: 5709-61-5
M. Wt: 110.16 g/mol
InChI Key: UINDRJHZBAGQFD-UHFFFAOYSA-N
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Description

1H-Imidazole, 2-ethyl-1-methyl- is a heterocyclic organic compound with the molecular formula C6H10N2. It is a derivative of imidazole, which is a five-membered ring containing two nitrogen atoms at non-adjacent positions. This compound is known for its versatility and utility in various chemical and industrial applications.

Preparation Methods

Synthetic Routes and Reaction Conditions: 1H-Imidazole, 2-ethyl-1-methyl- can be synthesized through several methods. One common method involves the cyclization of amido-nitriles in the presence of a nickel catalyst. The reaction conditions are mild, allowing for the inclusion of various functional groups such as aryl halides and saturated heterocycles . Another method involves the use of glyoxal, formaldehyde, and a mixture of ammonia and methylamine .

Industrial Production Methods: Industrial production of 1H-Imidazole, 2-ethyl-1-methyl- typically involves the acid-catalyzed methylation of imidazole using methanol . This method is favored due to its efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions: 1H-Imidazole, 2-ethyl-1-methyl- undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form imidazole derivatives with different functional groups.

    Reduction: Reduction reactions can yield different substituted imidazoles.

    Substitution: The compound can undergo substitution reactions, where one of its hydrogen atoms is replaced by another atom or group.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

    Reduction: Reducing agents such as lithium aluminum hydride are often used.

    Substitution: Substitution reactions typically involve reagents like alkyl halides or acyl chlorides.

Major Products: The major products formed from these reactions include various substituted imidazoles, which can be further utilized in different applications .

Mechanism of Action

The mechanism of action of 1H-Imidazole, 2-ethyl-1-methyl- involves its interaction with various molecular targets. In biological systems, it can act as an enzyme inhibitor or activator, depending on the specific enzyme and the context of the reaction. The compound’s imidazole ring can coordinate with metal ions, influencing the activity of metalloenzymes .

Comparison with Similar Compounds

    1H-Imidazole, 2-methyl-1-ethyl-: Similar in structure but with different substitution patterns.

    1H-Imidazole, 4-methyl-2-ethyl-: Another derivative with substitutions at different positions.

    1H-Imidazole, 1-methyl-2-ethyl-: Similar but with the methyl and ethyl groups swapped.

Uniqueness: 1H-Imidazole, 2-ethyl-1-methyl- is unique due to its specific substitution pattern, which imparts distinct chemical and physical properties. This uniqueness makes it particularly valuable in certain chemical syntheses and industrial applications .

Properties

CAS No.

5709-61-5

Molecular Formula

C6H10N2

Molecular Weight

110.16 g/mol

IUPAC Name

2-ethyl-1-methylimidazole

InChI

InChI=1S/C6H10N2/c1-3-6-7-4-5-8(6)2/h4-5H,3H2,1-2H3

InChI Key

UINDRJHZBAGQFD-UHFFFAOYSA-N

Canonical SMILES

CCC1=NC=CN1C

Origin of Product

United States

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